molecular formula C16H16N2O2S2 B6622734 1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole

1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole

Cat. No.: B6622734
M. Wt: 332.4 g/mol
InChI Key: HNUMOEICGMEKCM-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with a methyl group at the 1-position and a 4-methylsulfonylphenylmethylsulfanyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methyl group: The methyl group can be introduced at the 1-position of the benzimidazole core using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the 4-methylsulfonylphenylmethylsulfanyl group: This step involves the reaction of the benzimidazole intermediate with 4-methylsulfonylbenzyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole undergoes various chemical reactions, including :

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzimidazole core.

Scientific Research Applications

1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: It has been studied for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has shown promise as an anti-inflammatory drug with reduced gastrointestinal side effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole involves its interaction with specific molecular targets and pathways :

    COX-2 Inhibition: The compound selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. This action is mediated through the binding of the compound to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with Similar Compounds

1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole can be compared with other similar compounds, such as :

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit COX-2 inhibitory and anti-inflammatory activities but differ in their core structure and specific substituents.

    Other benzimidazole derivatives: Compounds like 2-(4-methylsulfonylphenyl)benzimidazole share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-18-15-6-4-3-5-14(15)17-16(18)21-11-12-7-9-13(10-8-12)22(2,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUMOEICGMEKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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